molecular formula C15H22BrN3O3S B2862343 3-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide CAS No. 2034356-52-8

3-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2862343
CAS No.: 2034356-52-8
M. Wt: 404.32
InChI Key: ROGOXCHKRUEZTN-UHFFFAOYSA-N
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Description

3-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide (CAS 2034356-52-8) is a chemical compound with the molecular formula C 15 H 22 BrN 3 O 3 S and a molecular weight of 404.3 g/mol . This benzamide derivative is offered for research purposes and is structurally characterized by a piperidine ring linked to a dimethylsulfamoyl group and a 3-bromobenzamide moiety . Compounds within this structural class have been investigated for their potential to interact with key biological targets. Specifically, related sulfamoyl benzamide derivatives are described in patent literature as having activity on cannabinoid receptors (CB1 and CB2) and are studied in contexts such as pain, inflammation, neurodegenerative diseases, and cardioprotection after ischemia-reperfusion injury . The presence of the bromo-substituent on the benzamide ring makes it a valuable intermediate for further chemical exploration, including potential use in metal-catalyzed cross-coupling reactions to create a diverse array of analogs for structure-activity relationship (SAR) studies . This product is intended for laboratory research use by qualified professionals and is strictly labeled as For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant material safety data sheet (MSDS) prior to handling.

Properties

IUPAC Name

3-bromo-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O3S/c1-18(2)23(21,22)19-8-6-12(7-9-19)11-17-15(20)13-4-3-5-14(16)10-13/h3-5,10,12H,6-9,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGOXCHKRUEZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Bromo Benzamide Intermediate

The 3-bromo benzamide moiety is synthesized via activation of 3-bromo benzoic acid. A method adapted from the preparation of benzamide derivatives (CN105541656A) involves dissolving 3-bromo benzoic acid in a mixed solvent of tetrahydrofuran (THF) and ethyl acetate (1:1–3 v/v) at 0–5°C, followed by dropwise addition of phosphorus oxychloride (POCl₃). The reaction is maintained at 0–5°C for 0.5–1 hour to form the acyl chloride intermediate. Subsequent addition of ammonia water (25–28 wt%) and stirring at room temperature yields 3-bromo benzamide with a purity >98.5% and yield >85%.

Key Reaction Conditions:

  • Solvent: THF/ethyl acetate (1:1–3 v/v)
  • Temperature: 0–5°C (acyl chloride formation), room temperature (amide formation)
  • Stoichiometry: 3-bromo benzoic acid : POCl₃ = 1.0:1.3–1.6 (mass ratio)

Synthesis of [1-(Dimethylsulfamoyl)piperidin-4-yl]methanamine

The piperidine derivative is synthesized through sulfamoylation of piperidin-4-ylmethanamine. To ensure selectivity, the primary amine on the methyl group is protected using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) with triethylamine (TEA) as a base. The Boc-protected intermediate is then reacted with dimethylsulfamoyl chloride in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. Deprotection with trifluoroacetic acid (TFA) yields [1-(dimethylsulfamoyl)piperidin-4-yl]methanamine.

Optimized Sulfamoylation Conditions:

  • Reagent: Dimethylsulfamoyl chloride (1.2 equiv)
  • Base: Triethylamine (2.5 equiv)
  • Solvent: Dichloromethane
  • Yield: 72–78% (after deprotection)

Amide Bond Formation

The final step involves coupling 3-bromo benzamide with [1-(dimethylsulfamoyl)piperidin-4-yl]methanamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF). The reaction proceeds at room temperature for 12–16 hours, followed by purification via column chromatography (ethyl acetate/hexanes, 3:7 v/v) to afford the target compound in 65–70% yield.

Coupling Reaction Parameters:

  • Activator: EDCI (1.5 equiv), DMAP (0.2 equiv)
  • Solvent: DMF
  • Temperature: Room temperature

Optimization of Reaction Conditions

Solvent and Temperature Effects on Acyl Chloride Formation

The use of THF/ethyl acetate as a mixed solvent enhances the solubility of 3-bromo benzoic acid while minimizing side reactions. Lower temperatures (0–5°C) during POCl₃ addition prevent decomposition of the acyl chloride intermediate.

Protecting Group Strategy for Selective Sulfamoylation

Boc protection of the primary amine ensures that sulfamoylation occurs exclusively at the piperidine nitrogen. Alternative protecting groups (e.g., Fmoc) were found to reduce yields during deprotection.

Catalytic Efficiency in Amide Coupling

EDCI/DMAP outperformed other coupling agents (e.g., DCC, HATU) in terms of yield and purity. Increasing the equivalents of EDCI beyond 1.5 led to no significant improvement, while higher DMAP concentrations caused side product formation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.0 Hz, 1H, Ar-H), 7.64 (s, 1H, Ar-H), 7.44 (d, J = 8.0 Hz, 1H, Ar-H), 3.38 (t, J = 6.4 Hz, 2H, NCH₂), 2.86 (s, 6H, N(CH₃)₂), 2.72–2.68 (m, 2H, piperidine-H), 2.12–2.08 (m, 1H, piperidine-H), 1.82–1.75 (m, 2H, piperidine-H), 1.45–1.38 (m, 2H, piperidine-H).
    • ¹³C NMR (100 MHz, CDCl₃): δ 166.5 (C=O), 137.2 (C-Br), 132.1, 129.8, 128.4 (Ar-C), 55.6 (NCH₂), 44.3 (N(CH₃)₂), 38.1 (piperidine-C), 30.2 (piperidine-C).
  • High-Resolution Mass Spectrometry (HRMS):
    Calculated for C₁₅H₂₀BrN₃O₃S: [M+H]⁺ = 418.0421; Found: 418.0418.

Purity and Yield Comparison

Step Yield (%) Purity (%)
3-Bromo benzamide 85 98.5
Sulfamoylated piperidine 75 97
Final compound 68 99

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperidine ring and the benzamide group.

    Coupling Reactions: The benzamide group can engage in coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the piperidine ring or benzamide group.

    Reduction Products: Reduced forms of the benzamide or piperidine ring.

Scientific Research Applications

3-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide
  • CAS Number : 2034356-52-8
  • Molecular Formula : C₁₅H₂₂BrN₃O₃S
  • Molecular Weight : 404.32 g/mol .

Structural Features :

  • A brominated benzamide core (3-bromo substitution) linked via a methyl group to a piperidine ring.
  • The piperidine nitrogen is functionalized with a dimethylsulfamoyl group (–SO₂N(CH₃)₂), a strong electron-withdrawing substituent.

Key Characteristics :

  • The bromine atom at the benzamide’s meta position may influence steric and electronic interactions in biological systems.

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

The piperidine ring’s functionalization significantly impacts physicochemical and biological properties.

Compound Name Piperidine Substituent Benzamide Substituent Molecular Weight (g/mol) Key Structural/Functional Differences Biological Activity (if reported) Reference
Target Compound –SO₂N(CH₃)₂ 3-bromo 404.32 Unique dimethylsulfamoyl group; bromine at meta position Not explicitly stated
4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide –CO(4-Cl-C₆H₄) 4-chloro 377.26 Benzoyl group instead of sulfamoyl; chlorine at para position Crystalline packing via N–H⋯O hydrogen bonds
4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide –CO(4-CH₃-C₆H₄) 4-methyl 350.45 Methylbenzoyl substituent; no bromine Piperidine adopts half-chair conformation; sheet structure via hydrogen bonds
3-Bromo-4-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide –SO₂(4-methylpiperidin-1-yl) 3-bromo, 4-methoxy Not reported Methoxy at benzamide’s para position; sulfonyl linked to phenyl ring Synonyms listed (e.g., ZINC672574)
3-Bromo-N-(piperidin-4-yl)benzamide –H (piperidine) 3-bromo 303.18 No methyl linker or sulfamoyl group Melting point: 172–175°C; density: 1.39 g/cm³

Key Observations :

  • Electronic Effects : The dimethylsulfamoyl group in the target compound introduces stronger electron-withdrawing effects compared to benzoyl (e.g., 4-chloro analog) or methyl groups . This may enhance stability or receptor-binding specificity.
  • Spatial Arrangement : The methyl linker in the target compound increases flexibility compared to direct piperidine-benzamide linkages (e.g., 3-bromo-N-(piperidin-4-yl)benzamide) .
  • Crystal Packing : Analogs like the 4-methyl derivative form hydrogen-bonded sheets via N–H⋯O interactions, while the target compound’s sulfamoyl group may enable distinct packing modes .

Benzamide Core Modifications

The position and nature of substituents on the benzamide ring influence bioactivity and solubility.

Compound Name Benzamide Substituents Impact
Target Compound 3-bromo Bromine’s steric bulk may hinder rotation; meta substitution avoids para-directed electronic effects.
3-Bromo-4-methoxy derivative 3-bromo, 4-methoxy Methoxy increases polarity and may improve solubility; para substitution alters electronic distribution.
4-Chloro analog 4-chloro Para substitution directs electronic effects toward the amide bond, potentially enhancing resonance.

Comparison :

  • 3-Bromo vs. 4-Substituted : Meta-bromo substitution (target) reduces symmetry compared to para-substituted analogs, possibly affecting crystallization .
  • Methoxy vs. Halogen : Methoxy groups (e.g., in ) increase hydrophilicity, whereas bromine enhances lipophilicity.

Biological Activity

3-bromo-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide, with the CAS number 2034356-52-8, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity against various biological targets.

  • Molecular Formula : C15H22BrN3O3S
  • Molecular Weight : 404.3 g/mol
  • SMILES Notation : Brc1cccc(c1)C(=O)NCC1CCN(CC1)S(=O)(=O)N(C)C

1. Antipsychotic Properties

Research indicates that compounds similar to this compound exhibit significant binding affinity for dopamine D2 and serotonin receptors (5-HT1A and 5-HT2A). These interactions suggest potential antipsychotic effects. For instance, studies on related benzamides have shown that they can effectively reduce hyperactivity induced by phencyclidine (PCP), while also presenting a favorable side effect profile regarding weight gain and QT prolongation .

2. Enzyme Inhibition

The compound's structure suggests potential inhibition of enzymes such as acetylcholinesterase (AChE) and beta-secretase (BACE1). In vitro studies on similar benzamide derivatives have demonstrated varying degrees of AChE inhibition, with IC50 values ranging from 0.056 to 2.57 μM, indicating that modifications in the benzamide structure can enhance or diminish inhibitory activity .

3. Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound to various biological targets. The results indicate strong interactions with both AChE and serotonin receptors, supporting its potential as a multi-targeted therapeutic agent .

Table 1: Summary of Biological Activities

Activity Target IC50/Binding Affinity Reference
AntipsychoticD2, 5-HT1A, 5-HT2APotent
AChE InhibitionAChE0.056 - 2.57 μM
BACE1 InhibitionBACE1Up to 87.31 μM
Molecular DockingAChE, Serotonin ReceptorsHigh affinity

Discussion

The biological activity of this compound highlights its potential as a multi-target drug candidate. Its interactions with key neurotransmitter receptors and enzymes involved in neurodegenerative diseases suggest that this compound could play a role in treating conditions such as schizophrenia and Alzheimer's disease.

Future Directions

Further research is warranted to explore the pharmacokinetics and long-term effects of this compound in vivo. Additionally, clinical trials will be essential to validate its efficacy and safety profile in humans.

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